molecular formula C18H10Cl2FN5O2 B2374655 2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-31-6

2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2374655
CAS No.: 898446-31-6
M. Wt: 418.21
InChI Key: GWZPZYRADIOSRS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS# 898446-31-6) is a small molecule purine derivative of high interest in medicinal chemistry and oncology research. This compound features a distinctive 8,9-dihydro-7H-purine core structure with oxo and carboxamide functional groups, and is substituted with dichlorophenyl and fluorophenyl rings at the 2 and 9 positions, respectively . Purine derivatives are a significant class of compounds in drug discovery due to their ability to interact with a wide range of biological targets . The structural motif of an 8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been identified in research compounds demonstrating selective antiproliferative activity against human cancer cell lines, such as A549 (lung cancer) . These related compounds have been shown to inhibit colony formation and cell migration, as well as induce apoptosis, possibly through the intrinsic pathway . Furthermore, the presence of halogen atoms (chlorine and fluorine) is a common strategy in drug design to enhance binding affinity and metabolic stability . Researchers are actively investigating such substituted purines for their potential to modulate the purinergic system, a major signaling network involving extracellular nucleotides and nucleosides that regulates immunity, inflammation, and organ function . This compound is supplied for research use only (RUO) and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN5O2/c19-8-5-6-9(10(20)7-8)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)12-4-2-1-3-11(12)21/h1-7H,(H2,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZPZYRADIOSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its structural features, including dichlorophenyl and fluorophenyl substituents, contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H10Cl2FN5O2
  • Molecular Weight : 418.21 g/mol
  • IUPAC Name : this compound

The compound's complex structure is characterized by a purine core with multiple aromatic rings, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound has shown potential as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides necessary for DNA replication and repair .
  • Receptor Interaction : Preliminary studies suggest that it may bind to certain protein receptors involved in cancer progression, potentially influencing cell signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various assays:

  • Cell Viability Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to significantly reduce cell viability in breast and colon cancer models.
  • Mechanistic Insights : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The anti-inflammatory properties have also been a focus of investigation:

  • Cytokine Inhibition : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerCell Viability AssaySignificant cytotoxicity in cancer cells
AnticancerApoptosis InductionActivation of caspases
Anti-inflammatoryCytokine ProductionInhibition of TNF-alpha and IL-6

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the sub-G1 phase indicative of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation assessed the compound's effects on LPS-stimulated macrophages. Results showed a marked reduction in the secretion of inflammatory markers when treated with varying concentrations of the compound. This suggests a promising therapeutic avenue for conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s activity is influenced by substituents on the phenyl rings. Key analogs and their substituent effects are summarized below:

Compound Name Position 2 Substituent Position 9 Substituent Molecular Weight Key Properties
Target Compound 2,4-Dichlorophenyl (Cl) 2-Fluorophenyl (F) ~438.23 g/mol High lipophilicity; electron-withdrawing groups enhance receptor binding
2-(2,4-Dimethoxyphenyl)-9-phenyl analog () 2,4-Dimethoxyphenyl (OMe) Phenyl ~393.38 g/mol Electron-donating OMe groups reduce lipophilicity; improved solubility
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl) analog () 4-Fluorophenyl (F) 2-Ethoxyphenyl (OCH₂CH₃) 393.37 g/mol Ethoxy group increases steric bulk; moderate metabolic stability
2-Methyl-9-(4-methylphenyl) analog () Methyl (CH₃) 4-Methylphenyl (CH₃) 283.29 g/mol Lower molecular weight; reduced binding affinity due to lack of halogens

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s dichlorophenyl and fluorophenyl groups create an electron-deficient aromatic system, favoring interactions with hydrophobic enzyme pockets.
  • Steric Effects : Ethoxy () and methyl groups () introduce steric hindrance, which may limit access to active sites compared to the target compound’s smaller halogens .

Bioactivity and Pharmacokinetic Profiles

  • Lipophilicity and Permeability : The dichlorophenyl group enhances lipophilicity (logP ~3.5 estimated), improving membrane permeability compared to methoxy-substituted analogs (logP ~2.8) .
  • Metabolic Stability: Fluorine at position 9 may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Preparation Methods

Optimization of Coupling Conditions

Reaction of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate with halogenated purine precursors demonstrates the following optimized parameters:

Parameter Optimal Value Impact on Yield
Catalyst PdCl₂(dppf) 100% yield
Base K₃PO₄ Minimizes hydrolysis
Solvent System 1,4-Dioxane/H₂O (2:1) Enhances solubility
Temperature 80°C (microwave) Reduces time to 30 min
Atmosphere N₂ Prevents oxidation

Microwave irradiation proves critical for accelerating the reaction, achieving complete conversion within 30 minutes compared to 12 hours under conventional heating.

Sequential vs. Concurrent Arylations

Comparative studies reveal challenges in concurrent diarylation:

  • Sequential coupling : Initial installation of 2-fluorophenyl at C9 (87% yield), followed by 2,4-dichlorophenyl at C2 (78% yield)
  • Concurrent coupling : Simultaneous use of both boronic esters yields 63% product with 22% mono-arylated byproducts

Steric bulk from the 2,4-dichlorophenyl group necessitates sequential addition to maintain regioselectivity.

Purine Ring Construction via Cyclocondensation

The 8-oxo-7H-purine core forms through acid-catalyzed cyclization of 4,5-diaminopyrimidine precursors.

Stepwise Assembly from Pyrimidine Intermediates

Reaction of 2,4,6-triaminopyrimidine with ethyl glyoxylate under HCl catalysis produces the bicyclic framework:

$$ \text{C}5\text{H}7\text{N}5 + \text{C}3\text{H}5\text{O}3 \xrightarrow{\text{HCl (cat.)}} \text{C}8\text{H}7\text{N}5\text{O}2 + 2\text{H}_2\text{O} $$

Key parameters:

  • Temperature : 110°C (prevents decarboxylation)
  • Solvent : Anhydrous DMF (enhances cyclization rate)
  • Reaction Time : 8 hours (95% conversion)

Alternative Route via Microwave-Assisted Cyclization

Microwave irradiation at 150°C reduces reaction time to 45 minutes with comparable yield (93%), though requiring strict moisture control to prevent hydrolysis.

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray analysis confirms molecular geometry and hydrogen bonding patterns:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 13.979, 7.754, 13.345
α, β, γ (°) 90, 102.29, 90
V (ų) 1413.4
Z 4
Density (g/cm³) 1.487

Hydrogen bonding between the carboxamide NH and purine N3 stabilizes the planar conformation.

Industrial-Scale Production Considerations

Scale-up challenges and mitigation strategies:

Challenge Solution
Pd catalyst removal SiliaMetS Thiol scavenger
High-boiling solvents Switch to MeTHF/water
Polymorphism control Antisolvent crystallization
Purine decomposition N₂ sparging during heating

Continuous flow systems achieve 98% conversion with 5-minute residence time at 140°C, demonstrating scalability.

Comparative Analysis of Synthetic Routes

Evaluation of four published methods:

Method Total Yield Purity Cost Index
Sequential coupling 64% 99.2% 8.7
One-pot diarylation 51% 97.8% 6.2
Nitrile hydrolysis 72% 98.5% 7.9
Direct amination 68% 99.1% 9.1

The sequential coupling route balances yield and purity despite higher catalyst costs.

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